molecular formula C7H14O3 B2729673 (2,2-Dimethoxycyclobutyl)methanol CAS No. 1638760-19-6

(2,2-Dimethoxycyclobutyl)methanol

Cat. No. B2729673
Key on ui cas rn: 1638760-19-6
M. Wt: 146.186
InChI Key: HZXZEZWEJQIBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153352

Procedure details

Diisopropyl 3,3-dimethoxy-cyclobutane-1,1-dicarboxylate (6.0 g, 20.8 mmol), prepared as described by P. E Pigou and C. H Schiesser, J Org Chem, 53, 3841-3 (1988), was dissolved in 200 mL of anhydrous diethyl ether and the ether solution was cooled to 0° C. with stirring under a nitrogen atmosphere. Lithium aluminum hydride (1.6 g, 42 mmol) was added to the ether solution in portions and the reaction mixture was stirred at 0° C. for 0.5 h. The reaction was then quenched by the addition of 1.6 mL of water, followed by 1.6 mL of 15% aqueous sodium hydroxide solution and 4.8 mL of water. The reaction mixture was filtered, the filter cake washed with diethyl ether and the combine ether filtrates were concentrated under reduced pressure. The residue (3.0 g) was dissolved in 2 mL of methylene chloride and purified on a 1.5×45 cm silica gel column eluted @2-3 psi with 200 mL of acetone:hexane (1:2 v/v), followed by 200 mL of acetone:hexane (1:1 v/v) to give 1.51 g (41% yield) of the title compound; MS DCI/NH3M-Z: 194 (M+NH4)+ ; 1H NMR (CDCl3) δ 1.99 (s, 4H), 2.35 (t, 2H-OH), 3.16 (s, 6H), 3.77 (d, 4H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([O:19][CH3:20])[CH2:6][C:5](C(OC(C)C)=O)(C(OC(C)C)=O)[CH2:4]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:27]([O:29]CC)C>>[OH:29][CH2:27][CH:6]1[CH2:5][CH2:4][C:3]1([O:2][CH3:1])[O:19][CH3:20] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 1.6 mL of water
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the combine ether filtrates were concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue (3.0 g) was dissolved in 2 mL of methylene chloride
CUSTOM
Type
CUSTOM
Details
purified on a 1.5×45 cm silica gel column
WASH
Type
WASH
Details
eluted @2-3 psi with 200 mL of acetone:hexane (1:2 v/v)

Outcomes

Product
Name
Type
product
Smiles
OCC1C(CC1)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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